molecular formula C16H24F2N2O5S B12041079 N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate CAS No. 1427175-13-0

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate

Cat. No.: B12041079
CAS No.: 1427175-13-0
M. Wt: 394.4 g/mol
InChI Key: ZZGFUBQWBPPVOO-FJXQXJEOSA-N
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Description

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, two fluorine atoms, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate typically involves multiple steps. One common approach is to start with the synthesis of N-t-BOC-4,4-Difluoro-L-proline, which can be achieved through the reaction of L-proline with di-tert-butyl dicarbonate (BOC2O) and subsequent fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The resulting N-t-BOC-4,4-Difluoro-L-proline can then be converted to the desired aminomethylpyrrolidine derivative through a series of reactions, including amination and sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce difluorinated alcohols or amines .

Scientific Research Applications

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. Additionally, the BOC protecting group can be removed under acidic conditions, allowing the compound to undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-t-BOC-4,4-Difluoro-L-proline
  • N-t-BOC-4,4-Difluoro-L-prolinamide
  • N-t-BOC-4,4-Difluoro-L-proline methyl ester

Uniqueness

N-t-BOC-4,4-Difluoro-(2S)-Aminomethylpyrrolidine Benzensulfonate is unique due to the presence of both the BOC protecting group and the benzenesulfonate group, which confer distinct chemical properties and reactivity. The fluorine atoms also enhance its stability and binding interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

1427175-13-0

Molecular Formula

C16H24F2N2O5S

Molecular Weight

394.4 g/mol

IUPAC Name

benzenesulfonic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9)/t7-;/m0./s1

InChI Key

ZZGFUBQWBPPVOO-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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